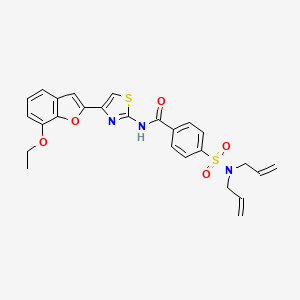

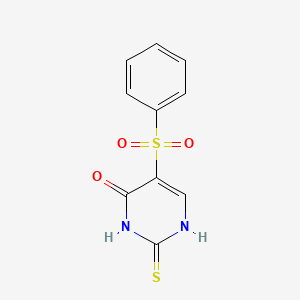

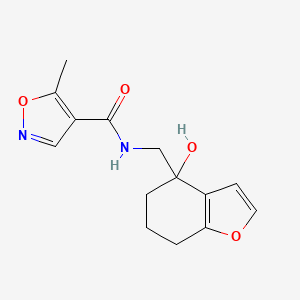

4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "4-(N,N-diallylsulfamoyl)-N-(4-(7-ethoxybenzofuran-2-yl)thiazol-2-yl)benzamide" is a complex organic molecule that appears to be related to various benzamide derivatives with potential biological activity. The structure suggests the presence of multiple functional groups, including benzofuran, thiazole, and benzamide moieties, which are known to contribute to a wide range of biological activities. The compound's name indicates that it may have been designed to target specific biological pathways or receptors, potentially making it a candidate for pharmaceutical applications.

Synthesis Analysis

The synthesis of benzamide derivatives can be achieved through various methods. For instance, the Schiff's bases containing a thiadiazole scaffold and benzamide groups can be synthesized using microwave irradiation, which is a solvent-free and efficient method . Similarly, the synthesis of N-(thiazol-2-yl)benzamide derivatives has been reported, which involves characterizing the synthesized compounds and investigating their properties . Although the specific synthesis of "this compound" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often characterized using techniques such as IR, NMR, and mass spectrometry . The presence of a thiazole ring in the compound suggests that it may exhibit certain structural features such as hydrogen bonding and π-π interactions, which can influence its biological activity . The molecular structure is crucial for understanding the compound's interaction with biological targets and can be further elucidated through crystallography or computational studies.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, depending on their functional groups and the reaction conditions. For example, the reaction of carboxylic acid hydrazides with diacetic acid derivatives in water has been described as a green synthesis method for producing N-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides . This suggests that "this compound" could also participate in similar environmentally friendly reactions, given its structural similarities.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. For instance, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, revealing the importance of methyl functionality and S=O interactions . Additionally, the biological activities of benzamide derivatives, such as analgesic and antimicrobial properties, have been investigated, and a relationship between structure and activity has been established . These properties are essential for the development of new pharmaceuticals and can provide insights into the potential applications of "this compound".

Applications De Recherche Scientifique

Benzothiazoles in Drug Design and Medicinal Chemistry

Benzothiazole and its derivatives are central to numerous pharmacological research efforts due to their broad spectrum of biological activities. These compounds are key in developing therapies for various diseases, leveraging their antimicrobial, anti-inflammatory, and antitumor properties. The structural simplicity of benzothiazoles, coupled with their ease of synthesis, allows for the creation of chemical libraries critical in discovering new chemical entities. Their versatility as ligands to different biomolecules has made them a focal point in medicinal chemistry for developing novel therapeutic agents, especially in cancer treatment (Kamal et al., 2015).

Environmental and Analytical Chemistry Applications

Benzothiazoles are not only pivotal in pharmacology but also play significant roles in environmental science. For instance, studies on the degradation processes of certain compounds highlight the use of advanced analytical techniques to understand their stability and degradation pathways in environmental settings. This research is crucial for assessing the environmental impact and safety of chemical compounds, contributing to the development of safer pharmaceuticals and chemicals with minimized ecological footprints (Barchańska et al., 2019).

Role in Developing Diagnostic Agents

The development of diagnostic agents, especially for diseases like Alzheimer's, often utilizes benzothiazole derivatives. These compounds serve as ligands for imaging agents, aiding in the early detection and monitoring of disease progression through advanced imaging techniques. Such applications are vital in the field of neurology, providing insights into the molecular mechanisms of neurological diseases and facilitating the development of targeted therapies (Nordberg, 2007).

Propriétés

IUPAC Name |

4-[bis(prop-2-enyl)sulfamoyl]-N-[4-(7-ethoxy-1-benzofuran-2-yl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25N3O5S2/c1-4-14-29(15-5-2)36(31,32)20-12-10-18(11-13-20)25(30)28-26-27-21(17-35-26)23-16-19-8-7-9-22(33-6-3)24(19)34-23/h4-5,7-13,16-17H,1-2,6,14-15H2,3H3,(H,27,28,30) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPDKYFJPYWZCHL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC2=C1OC(=C2)C3=CSC(=N3)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N(CC=C)CC=C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25N3O5S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-chloro-N-[2-(dimethylamino)-3-phenylpropyl]-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2508000.png)

![4-Methyl-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2508003.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]cyclohex-3-ene-1-carboxamide](/img/structure/B2508007.png)

![3-[(5-Bromopyrimidin-2-yl)amino]-1-(furan-3-yl)propan-1-ol](/img/structure/B2508014.png)

![7-chloro-1H-pyrrolo[2,3-c]pyridine-3-sulfonyl chloride](/img/structure/B2508022.png)